molecular formula C10H10N2O2 B8803753 7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one CAS No. 869969-57-3

7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one

Cat. No. B8803753
M. Wt: 190.20 g/mol
InChI Key: OLZQAJJGHIMZCZ-UHFFFAOYSA-N
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Patent
US07776874B2

Procedure details

A solution of 2,2,6,6-tetramethyl-piperidine (0.820 mL, 0.00486 mol) in tetrahydrofuran (5 mL, 0.06 mol) at −75 Celsius was added to 1.600 M of n-butyllithium in hexane (4.05 mL). After the mixture was stirred for 15 min, a solution of 2-pyridinecarboxylic acid (199 mg, 0.00162 mmol) was added. The resulting mixture was stirred at −75 Celsius for 10 minutes, then at −20 Celsius for 30 minutes. A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (250 mg, 0.0013 mol) in THF (2 mL) was then added to the above mixture. The reaction mixture continued to be stirred at −20 Celsius for 20 minutes, then was warmed up to r.t. and then stirred for additional 1 hour. The reaction mixture was quenched with water, then concentrated to remove THF, and then acidified to pH ˜1 using 6M aqueous HCl solution, and then stirred at r.t. overnight. The resulting mixture was extracted with methylene chloride. The aqueous layer was concentrated and the residue was directly purified by flash chromatography on silica gel column with 10% methanol in methylene chloride to give the desired compound. MS (ESI): 190.9 (M+H+).
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.05 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)[CH2:7][CH2:6][CH2:5][C:4](C)(C)[NH:3]1.C([Li])CCC.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]([OH:24])=[O:23].O=C1CCN(C(OC(C)(C)C)=O)C1>CCCCCC.C1COCC1>[NH:3]1[CH2:4][CH2:5][C:6]2([C:18]3[C:17](=[N:16][CH:21]=[CH:20][CH:19]=3)[C:22](=[O:24])[O:23]2)[CH2:7]1

Inputs

Step One
Name
Quantity
0.82 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.05 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
199 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Step Three
Name
Quantity
250 mg
Type
reactant
Smiles
O=C1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −75 Celsius for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
at −20 Celsius for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
to be stirred at −20 Celsius for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred for additional 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove THF
STIRRING
Type
STIRRING
Details
stirred at r.t. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was directly purified by flash chromatography on silica gel column with 10% methanol in methylene chloride

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1CC2(CC1)OC(C1=NC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.